![molecular formula C19H15N B13814959 7-ethylbenzo[c]acridine CAS No. 63021-32-9](/img/structure/B13814959.png)
7-ethylbenzo[c]acridine
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Overview
Description
7-Ethylbenzo[c]acridine is a heterocyclic compound that belongs to the acridine family. Acridines are known for their broad range of pharmaceutical properties and applications in various fields such as chemistry, biology, and industry. The unique structure of this compound, which includes a fused ring system, contributes to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethylbenzo[c]acridine typically involves multi-step reactions. One common method is the cycloisomerization of 3-alkynyl-2-arylpyridines and quinolines. This process can be catalyzed by transition metals such as platinum or by Brønsted acids like trifluoromethanesulfonic acid . The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of environmentally friendly catalysts and solvents is often preferred to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Ethylbenzo[c]acridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the acridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like aluminum chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
7-Ethylbenzo[c]acridine has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex acridine derivatives.
Medicine: Investigated for its potential use in treating diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mechanism of Action
The mechanism of action of 7-ethylbenzo[c]acridine primarily involves DNA intercalation. This process allows the compound to insert itself between DNA base pairs, disrupting the normal function of DNA and related enzymes . This intercalation can inhibit the activity of topoisomerase and telomerase enzymes, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Benzo[h]quinoline: Another heterocyclic compound with similar applications in pharmaceuticals and industry.
Acridine: The parent compound of 7-ethylbenzo[c]acridine, known for its broad range of biological activities.
Amsacrine: An acridine derivative used as an anticancer agent.
Uniqueness
This compound is unique due to its specific structural modifications, which enhance its ability to intercalate with DNA and its potential therapeutic applications. Its distinct chemical properties make it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
63021-32-9 |
---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
7-ethylbenzo[c]acridine |
InChI |
InChI=1S/C19H15N/c1-2-14-16-9-5-6-10-18(16)20-19-15-8-4-3-7-13(15)11-12-17(14)19/h3-12H,2H2,1H3 |
InChI Key |
FALZKLYLJBGJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=CC=CC=C3C2=NC4=CC=CC=C41 |
Origin of Product |
United States |
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